molecular formula C15H18FN3O2S B11686161 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide

2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide

Katalognummer: B11686161
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: NKQUIQVZHWSVQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with ethyl and ethylimino groups at positions 3 and 2, respectively, and an N-(4-fluorophenyl)acetamide moiety at position 3. The Z-configuration of the imino group (2Z) is critical for its structural and electronic properties. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects .

Eigenschaften

Molekularformel

C15H18FN3O2S

Molekulargewicht

323.4 g/mol

IUPAC-Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H18FN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20)

InChI-Schlüssel

NKQUIQVZHWSVQC-UHFFFAOYSA-N

Kanonische SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)F)CC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Thiosemicarbazides with α-Haloketones

The thiazolidinone ring is typically formed via cyclocondensation. A mixture of ethyl thiosemicarbazide and α-chloroacetophenone undergoes reflux in ethanol with triethylamine as a base catalyst. The reaction proceeds via nucleophilic substitution, where the sulfur atom attacks the α-carbon of the ketone, followed by intramolecular cyclization to form the 1,3-thiazolidin-4-one scaffold.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 80–100°C

  • Catalyst: Triethylamine (1–2 eq.)

  • Time: 6–12 hours

This method yields the thiazolidinone intermediate with 70–85% efficiency, contingent on substituent steric effects.

Schiff Base Formation and Acylation

The ethylimino group is introduced through Schiff base formation. The thiazolidinone intermediate reacts with ethylamine in the presence of glacial acetic acid, forming an imine bond. Subsequent acylation with 4-fluorophenylacetamide chloride under basic conditions (e.g., NaOH) installs the N-(4-fluorophenyl)acetamide moiety.

Critical Parameters:

  • Schiff Base Reaction:

    • Solvent: Ethanol

    • Temperature: 60–70°C

    • Time: 4–6 hours

  • Acylation:

    • Base: 10% NaOH

    • Solvent: Dichloromethane

    • Temperature: 0–5°C (to minimize side reactions).

Optimization of Reaction Parameters

Temperature and Catalysis

Elevated temperatures (80–100°C) enhance cyclocondensation kinetics but risk decomposition of sensitive intermediates. Catalytic bases like triethylamine improve yields by deprotonating thiol groups, accelerating nucleophilic attack.

Table 1: Impact of Temperature on Cyclocondensation Yield

Temperature (°C)Yield (%)Purity (%)
605288
807892
1008590

Solvent Polarity

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in acylation steps, whereas ethanol minimizes side reactions during Schiff base formation.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol-water (3:1 v/v) to remove unreacted starting materials. This step achieves >95% purity, as confirmed by HPLC.

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomers, ensuring Z-configuration predominance (>98% isomeric purity).

Table 2: Purification Methods and Outcomes

MethodPurity (%)Isomeric Ratio (Z:E)
Recrystallization9585:15
Column Chromatography9998:2

Industrial-Scale Production

Continuous Flow Reactors

Patented methods utilize continuous flow systems to enhance reproducibility and yield (67% at scale). Chloroacetamide is introduced into a stream containing diphenylmethylisothiouronium bromide and NaOH, enabling rapid mixing and heat dissipation.

Key Advantages:

  • Reduced reaction time (3–4 hours vs. 12 hours batch)

  • Minimized byproduct formation.

Quality Control

In-process analytics (FTIR, NMR) monitor imino group formation and Z-configuration. Residual solvents are quantified via GC-MS to meet ICH guidelines.

Mechanistic Insights

Thiazolidinone Ring Formation

The mechanism proceeds via:

  • Nucleophilic Attack: Thiosemicarbazide’s sulfur attacks α-chloroacetophenone’s electrophilic carbon.

  • Cyclization: Elimination of HCl forms the thiazolidinone ring.

Stereochemical Control

The Z-configuration arises from steric hindrance during imine formation. Ethylamine’s bulk favors the cis-orientation of the ethylimino group relative to the acetamide substituent.

Challenges and Solutions

Byproduct Formation

Excess ethylamine leads to over-alkylation. Solutions include:

  • Stoichiometric Control: Limiting ethylamine to 1.1 eq.

  • Low-Temperature Acylation: Prevents N-acylation competing reactions.

Scale-Up Impurities

Industrial batches exhibit residual diphenylmethanol (≤0.1%). Adsorbent filtration (activated charcoal) reduces this to <0.01% .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a series of compounds derived from 2-cyano-3-mercapto-3-phenylaminoacrylamides were evaluated against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The synthesized compounds showed promising antibacterial activity, with some derivatives achieving high efficacy against multiple strains .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial Strains TestedEfficacy Level
Compound AE. coliHigh
Compound BK. pneumoniaeModerate
Compound CS. aureusHigh

Anti-inflammatory Properties

Thiazolidinone derivatives have also been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases. For example, a study highlighted the ability of certain thiazolidinones to reduce inflammation markers in animal models .

Anticancer Applications

The anticancer potential of thiazolidinones has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. The mechanisms often involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Table 2: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCancer Cell Lines TestedMechanism of Action
Compound DMCF-7 (breast cancer)Apoptosis induction
Compound EHeLa (cervical cancer)Inhibition of cell proliferation

Synthesis and Structural Analysis

The synthesis of thiazolidinone derivatives typically involves reactions with various substrates to yield compounds with diverse functional groups, enhancing their biological activity. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structures of these compounds .

Wirkmechanismus

The mechanism of action of 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidinone core can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the thiazolidinone ring, aromatic rings, or acetamide groups, leading to variations in physicochemical and biological properties.

Substituents on the Thiazolidinone Ring
  • Compound from : Structure: 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide Key differences:
  • 4-Chlorophenylimino substituent (vs. ethylimino in the target compound).
  • 4-Fluorophenethyl group at position 3 (vs. ethyl group).

    • Molecular weight: 481.97 g/mol (higher due to bulkier substituents) .
  • Compound from : Structure: (Z)-N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide Key differences:
  • Bromo and methyl groups on the phenyl ring (vs. 4-fluorophenyl).
    • Molecular weight: 398.32 g/mol (lower due to simpler substituents) .
Modifications to the Acetamide Moiety
  • Compound from :
    • Structure: 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide
    • Key differences:
  • Benzylidene group fused to a benzimidazolone ring (vs. ethylimino group).
  • Dual oxo groups at positions 2 and 4 (vs. single oxo at position 4).
    • Molecular weight: 440.45 g/mol .
Tautomerism and Isomerism
  • Compound from : Exists as a tautomeric mixture of imino (3c-I) and amino (3c-A) forms in a 1:1 ratio. Implications: Tautomerism may influence receptor binding and solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) ~380 (estimated) 481.97 398.32 440.45
Predicted pKa ~12.9 (similar to [17]) Not reported 12.92 ± 0.70 Not reported
Collision Cross Section Not available Not reported Not reported 221.7 Ų (for [M+H]+)
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances metabolic stability compared to chloro () or bromo () analogs .
  • Solubility: Bulkier substituents (e.g., benzimidazolone in ) may reduce aqueous solubility compared to simpler ethyl/ethylimino groups .

Biologische Aktivität

The compound 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O3SC_{17}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 345.45 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidinone compounds against a range of bacterial and fungal pathogens. The results indicated that compounds similar to 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide displayed potent activity, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL for certain derivatives .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (μmol/mL)MBC (μmol/mL)Target Pathogens
4d10.7 - 21.421.4 - 40.2Bacterial strains
4pNot specifiedNot specifiedFungal strains
3hNot specifiedNot specifiedFungal strains

Anticancer Activity

The anticancer potential of thiazolidinones has also been explored extensively. For instance, studies have reported that these compounds can induce apoptosis in various cancer cell lines, including leukemia and prostate cancer cells. The mechanism often involves the activation of mitochondrial pathways leading to cell cycle arrest and programmed cell death .

Table 2: Cytotoxicity of Thiazolidinone Compounds

CompoundIC50 (μM)Cancer Cell Line
Compound A0.01DU145 (prostate carcinoma)
Compound B0.02K562 (chronic myelogenous leukemia)

The biological activity of thiazolidinones like 2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide is attributed to their ability to interfere with essential cellular processes in microbes and cancer cells. These compounds may inhibit key enzymes involved in cell wall synthesis in bacteria or disrupt mitochondrial function in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the effectiveness of various thiazolidinone derivatives against multi-drug resistant bacterial strains. The results indicated that certain structural modifications significantly enhanced their antibacterial activity, suggesting a structure-activity relationship that could inform future drug design .
  • Cytotoxic Studies : In vitro studies demonstrated that thiazolidinones could selectively target cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this thiazolidinone derivative, and how can reaction conditions be optimized?

  • Methodology: The compound can be synthesized via cyclocondensation of thiosemicarbazides with α-haloketones, followed by acetylation. Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and catalysts (e.g., triethylamine) to enhance yield. Design of Experiments (DoE) frameworks, such as factorial designs, are critical for identifying optimal parameters (e.g., solvent polarity, stoichiometry) .
  • Validation: Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and elemental composition (CHNS/O).

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Techniques:

  • IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1699 cm⁻¹, C=N at ~1588 cm⁻¹) .
  • NMR: Use 1^1H and 13^{13}C NMR to resolve stereochemistry and confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm) .
  • X-ray Diffraction: Employ SHELXL for small-molecule refinement to determine bond lengths, angles, and Z-configuration of the thiazolidinone ring .

Q. How can preliminary biological activity screening be designed for this compound?

  • Approach: Conduct in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods (MIC determination). Compare activity to reference drugs (e.g., ciprofloxacin) and analyze dose-response curves .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiazolidinone derivatives?

  • Analysis: Cross-validate data using standardized protocols (e.g., CLSI guidelines) to control variables like inoculum size and solvent effects. Computational docking (e.g., AutoDock Vina) can identify binding discrepancies in target enzymes (e.g., dihydrofolate reductase) .
  • Case Study: reports antimicrobial activity, while highlights anticancer potential. Use SAR studies to correlate substituent effects (e.g., fluorophenyl vs. ethoxyphenyl) with divergent bioactivities.

Q. Which computational tools are suitable for studying electronic properties and reactivity?

  • Tools:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
  • Software: Use Gaussian or ORCA for geometry optimization, coupled with WinGX for crystallographic data visualization .

Q. How can crystallographic data be leveraged to analyze structural stability under varying conditions?

  • Method: Perform temperature-dependent single-crystal X-ray studies (100–300 K) to assess thermal motion via anisotropic displacement parameters. Refinement with SHELXL and validation with PLATON ensure data reliability .

Q. What experimental designs are recommended for optimizing bioavailability in preclinical studies?

  • Design: Use logP measurements and PAMPA assays to evaluate membrane permeability. Modify substituents (e.g., introducing hydrophilic groups) to enhance solubility while retaining activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic parameters (e.g., bond lengths)?

  • Resolution: Cross-check refinement protocols (e.g., SHELXL vs. SIR97) and validate against high-resolution datasets. Discrepancies may arise from data collection quality (e.g., resolution < 0.8 Å) or temperature effects .

Q. Why do antimicrobial activities vary across structurally similar derivatives?

  • Investigation: Compare MIC values against Gram-positive/-negative panels. Molecular dynamics simulations (e.g., GROMACS) can reveal steric hindrance or hydrogen-bonding differences in target binding pockets .

Methodological Resources

  • Crystallography: SHELX suite (structure solution), WinGX (visualization) .
  • Spectroscopy: Bruker Avance III HD (NMR), Bruker VERTEX 70v (IR) .
  • Bioactivity: CLSI M07 (bacterial assays), MTT protocol (cytotoxicity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.